Synthesis and characterization of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine
Synthesis and characterization of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine
The following technical guide details the synthesis, purification, and characterization of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine , chemically known as 2-(4-Bromophenyl)acetamidoxime . This document is structured for researchers requiring high-purity intermediates for heterocyclic drug discovery (e.g., 1,2,4-oxadiazoles).
Executive Summary & Target Profile
2-(4-Bromophenyl)acetamidoxime is a critical amidoxime intermediate used primarily in the synthesis of bioactive 1,2,4-oxadiazole derivatives. Its dual nucleophilic character (amine and oxime hydroxyl) makes it a versatile building block for cyclization reactions with carboxylic acid derivatives.
| Property | Specification |
| IUPAC Name | (1Z)-2-(4-Bromophenyl)-N-hydroxyethanimidamide |
| Common Name | 2-(4-Bromophenyl)acetamidoxime |
| CAS Number | 422560-40-5 |
| Molecular Formula | C₈H₉BrN₂O |
| Molecular Weight | 229.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 132–134 °C |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water, CHCl₃ |
Retrosynthetic Analysis & Strategy
The most robust synthetic route involves the nucleophilic addition of hydroxylamine to 4-bromophenylacetonitrile . This method is preferred over amide dehydration or thioamide conversion due to higher atom economy and milder conditions.
Reaction Scheme
The nitrile carbon undergoes nucleophilic attack by the nitrogen of hydroxylamine, followed by a proton transfer to yield the amidoxime.
Figure 1: Synthetic pathway from nitrile precursor to amidoxime target.
Experimental Protocol
Safety Warning: Hydroxylamine is potentially explosive upon heating. Always use the hydrochloride salt (NH2OH·HCl) and generate the free base in situ. Ensure the reaction vessel is vented.
Materials[2][3][4][5][6][7]
-
Precursor: 4-Bromophenylacetonitrile (1.0 eq)
-
Reagent: Hydroxylamine hydrochloride (2.0 – 2.5 eq)
-
Base: Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N) (2.0 – 2.5 eq)
-
Solvent: Ethanol/Water (3:1 v/v) or Methanol
Procedure (Standard Scale: 10 mmol)
-
Preparation of Hydroxylamine Free Base:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine HCl (1.74 g, 25 mmol) in Water (5 mL).
-
Slowly add Na₂CO₃ (1.33 g, 12.5 mmol) or Et₃N (3.5 mL, 25 mmol). Note: Evolution of CO₂ gas will occur if using carbonate.
-
Stir for 15 minutes at room temperature.
-
-
Addition of Nitrile:
-
Add a solution of 4-Bromophenylacetonitrile (1.96 g, 10 mmol) in Ethanol (15 mL) to the reaction mixture.
-
Fit the flask with a reflux condenser.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 75–80 °C) for 4–6 hours .
-
Monitoring: Check progress via TLC (Mobile phase: Hexane/EtOAc 1:1). The nitrile spot (high R_f) should disappear, and a lower R_f amidoxime spot should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove the bulk of the ethanol.
-
Add ice-cold water (30 mL) to the residue. The product should precipitate as a white solid.
-
Troubleshooting: If an oil forms, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Filter the crude solid and wash with cold water (2 x 10 mL) to remove inorganic salts.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:1) or Toluene. Cool slowly to 4 °C to crystallize.
-
Dry the crystals in a vacuum oven at 45 °C for 12 hours.
-
Characterization Data
The following spectral data confirms the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Standard for amidoximes due to exchangeable protons).
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 9.05 | Broad Singlet | 1H | OH (Oxime) |
| ¹H | 7.48 | Doublet (J = 8.4 Hz) | 2H | Ar-H (meta to CH₂) |
| ¹H | 7.22 | Doublet (J = 8.4 Hz) | 2H | Ar-H (ortho to CH₂) |
| ¹H | 5.45 | Broad Singlet | 2H | NH₂ (Amide) |
| ¹H | 3.25 | Singlet | 2H | Ar-CH₂ -C |
| ¹³C | 151.8 | Singlet | - | C =N (Amidoxime) |
| ¹³C | 136.5 | Singlet | - | Ar-C (Ipso) |
| ¹³C | 131.2 | Singlet | - | Ar-C -H |
| ¹³C | 130.8 | Singlet | - | Ar-C -H |
| ¹³C | 119.8 | Singlet | - | Ar-Br |
| ¹³C | 38.4 | Singlet | - | C H₂ |
Infrared Spectroscopy (FT-IR)
-
3400–3200 cm⁻¹: Broad O-H and N-H stretching (characteristic of amidoximes).
-
1650–1640 cm⁻¹: C=N stretching mode.
-
1010 cm⁻¹: N-O stretching.
-
600–500 cm⁻¹: C-Br stretch.
Mass Spectrometry (ESI-MS)
-
Method: Positive Ion Mode (ESI+).
-
Observed Mass: m/z 229.0 [M+H]⁺ and 231.0 [M+H]⁺.
-
Isotope Pattern: A 1:1 ratio of peaks at 229 and 231 confirms the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Quality Control & Troubleshooting
Purity Assessment (HPLC)[7][9]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) / Acetonitrile (0.1% TFA). 10% to 90% ACN over 15 mins.
-
Detection: UV at 254 nm (aromatic absorption).
-
Acceptance Criteria: Purity > 97% (Area %).
Common Issues
-
Issue: Low yield or incomplete conversion.
-
Cause: Inefficient generation of free hydroxylamine or loss of volatile nitrile.
-
Solution: Increase NH₂OH·HCl equivalents to 3.0. Ensure reflux is vigorous but condenser is efficient.
-
-
Issue: Product is an oil/sticky gum.
-
Cause: Residual solvent or impurities.
-
Solution: Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.
-
Applications in Drug Discovery
The primary utility of 2-(4-Bromophenyl)acetamidoxime is its conversion into 3-benzyl-1,2,4-oxadiazoles , a pharmacophore found in various S1P1 receptor agonists and immunomodulators.
Figure 2: Cyclization workflow to 1,2,4-oxadiazole scaffolds.
References
-
Thermo Scientific Chemicals . "2-(4-Bromophenyl)acetamidoxime, 97%."[1] Fisher Scientific.[2] Link
- Kukushkin, V. Y., et al. "Amidoximes in the Synthesis of Heterocycles." Russian Chemical Reviews, 2006. (General reactivity context).
-
Organic Syntheses . "General Procedures for Amidoxime Synthesis from Nitriles." Org.[3][4][5][6] Synth. Coll. Vol. 10, p. 12. Link
-
ChemicalBook . "4-Bromophenylacetonitrile Properties and Synthesis." Link
- Molinaro, C., et al. "Efficient Synthesis of 1,2,4-Oxadiazoles." Journal of Organic Chemistry, 2012.
Sources
- 1. 2-(4-Bromophenyl)acetamidoxime, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Organocopper | Thermo Fisher Scientific [thermofisher.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
